molecular formula C8H18O2S2 B1199624 1,4-Bis(2-hydroxyethylthio)butane CAS No. 7425-93-6

1,4-Bis(2-hydroxyethylthio)butane

Cat. No.: B1199624
CAS No.: 7425-93-6
M. Wt: 210.4 g/mol
InChI Key: FORJWQPDKXQQOG-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethylthio)butane is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is also known by its chemical name, BETS, and is used as a crosslinking reagent in various biological and chemical systems. BETS is a colorless liquid that is soluble in water and organic solvents such as ethanol and chloroform.

Scientific Research Applications

  • Chemical Warfare Agent Analysis : It's used for the determination and identification of hydrolysis products of sulfur mustards, which are chemical warfare agents. This application is significant in environmental and forensic analysis for detecting chemical warfare agents or their degradation products (Hooijschuur et al., 2000); (Meier, 2013).

  • Resin Synthesis for Propellant Applications : In the field of materials science, it's involved in the synthesis of novel resins, which have applications as propellant binders. This is particularly relevant in the defense and aerospace industries (Sridhara & Jain, 2001).

  • Catalysis in Organic Synthesis : It's used in the efficient synthesis of spiro-4H-pyrans, which are important in pharmaceutical and organic chemistry, demonstrating its role in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).

  • Study of Mesomorphic Behavior : In liquid crystal technology, it's part of research into the characterization and mesomorphic behavior of new materials, which has implications in display technology and materials science (Iwan et al., 2010).

  • Development of High-Performance Polymers : It plays a role in the synthesis of new poly(ether–ester–imide)s, contributing to the development of thermally stable and organosoluble polymers for various industrial applications (Faghihi et al., 2011).

  • Environmental Monitoring : Its involvement in screening hydrolysis products of sulfur mustard agents is critical for environmental monitoring and the detection of harmful chemical agents (Kroening et al., 2009).

Mechanism of Action

Target of Action

It’s known that this compound is a hydrolytic transformation product of sulfur sesquimustards . These substances are produced in aqueous media during the hydrolysis of sulfur sesquimustards .

Mode of Action

The specific mode of action of 1,4-Bis(2-hydroxyethylthio)butane is not well-documented. As a degradation product of sulfur mustards, it may share some of their properties. Sulfur mustards are alkylating agents that can modify DNA, RNA, and proteins, leading to cell death . .

Biochemical Pathways

As a hydrolytic transformation product of sulfur sesquimustards, it may be involved in similar biochemical processes . Sulfur mustards are known to disrupt various cellular processes, including DNA replication and protein synthesis, by alkylating DNA, RNA, and proteins .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a degradation product of sulfur mustards, it may share some of their cytotoxic effects. Sulfur mustards can cause cell death by alkylating DNA, RNA, and proteins . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is produced in aqueous media during the hydrolysis of sulfur sesquimustards Therefore, the presence and concentration of water could affect its formation and stability Other environmental factors, such as pH and temperature, might also influence its action and stability

Properties

IUPAC Name

2-[4-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORJWQPDKXQQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCO)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225255
Record name 2,2'-(Butane-1,4-diylbis(thio))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-93-6
Record name 1,4-Bis(2-hydroxyethylthio)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7425-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Butane-1,4-diylbis(thio))bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Butane-1,4-diylbis(thio))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[butane-1,4-diylbis(thio)]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are effective for detecting 1,4-Bis(2-hydroxyethylthio)butane, particularly in environmental samples?

A: [] Reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD) offers a sensitive and selective method for detecting this compound. This technique has been successfully employed to analyze spiked soil samples, demonstrating its applicability for environmental monitoring. [] Additionally, micro-RPLC coupled with electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS allows for the identification of this compound and its oxidation products in complex matrices. []

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